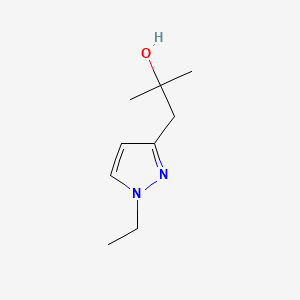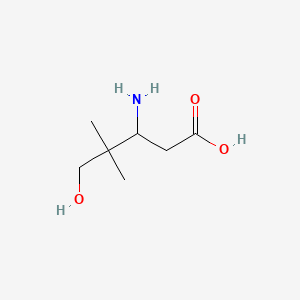![molecular formula C9H18ClNO2 B15322802 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a nonane ring, with an ethanamine group attached. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable dioxane derivative and a nonane precursor.
Introduction of the Ethanamine Group: The ethanamine group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the spirocyclic intermediate.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethanamine group can interact with receptors or enzymes, modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-amine: The non-hydrochloride form of the compound.
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-ol: A related compound with a hydroxyl group instead of an amine.
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-acid: A compound with a carboxylic acid group.
Uniqueness
2-{5,8-Dioxaspiro[35]nonan-7-yl}ethan-1-aminehydrochloride is unique due to its spirocyclic structure and the presence of both an ethanamine group and a hydrochloride salt
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-(5,8-dioxaspiro[3.5]nonan-7-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-5-2-8-6-12-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H |
InChI Key |
OIXKGCCYSAZAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC(CO2)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)










![rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
